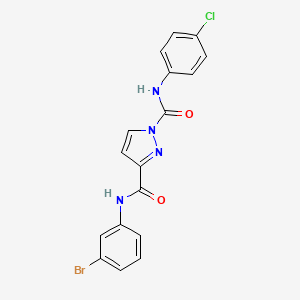![molecular formula C11H8ClNO4S2 B3510157 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3510157.png)
4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
概要
説明
4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of sulfonamides. It features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group attached to a 4-chlorophenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its sulfonamide group.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
類似化合物との比較
Similar Compounds
- 4-[(4-Bromophenyl)sulfamoyl]thiophene-2-carboxylic acid
- 4-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
- 4-[(4-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
Comparison
Compared to its analogs, 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors .
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-10(11(14)15)18-6-9/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHTWKGSDLJFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-fluorobenzamide](/img/structure/B3510082.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3510092.png)
![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde](/img/structure/B3510098.png)
![3-chloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3510109.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B3510123.png)
![2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide](/img/structure/B3510133.png)
![4-[(cyclohexylsulfanyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3510140.png)
![N-benzyl-2-{[(benzylthio)acetyl]amino}benzamide](/img/structure/B3510147.png)
![N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B3510149.png)
![2-({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B3510165.png)
![4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B3510171.png)
![3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B3510177.png)
![3-benzyl-4-methyl-5-{[4-nitro-2-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3510180.png)
